An In-depth Technical Guide to the Synthesis and Characterization of Pyrrolidin-1-yl-p-tolyl-acetic Acid
An In-depth Technical Guide to the Synthesis and Characterization of Pyrrolidin-1-yl-p-tolyl-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of Pyrrolidin-1-yl-p-tolyl-acetic acid, a substituted α-amino acid with potential applications in medicinal chemistry and drug development. Drawing from established synthetic methodologies and analytical principles, this document offers a detailed exploration of a practical synthetic route and the expected analytical profile of the target compound.
Introduction: The Significance of α-Aryl-α-Amino Acid Scaffolds
α-Aryl-α-amino acids are a class of non-proteinogenic amino acids that have garnered significant interest in pharmaceutical research. The incorporation of an aryl group at the α-position introduces conformational constraints and the potential for specific interactions with biological targets, making them valuable building blocks in the design of peptidomimetics and small molecule therapeutics. The pyrrolidine moiety, a common N-alkyl substituent, is known to influence the physicochemical properties of molecules, such as solubility and basicity, which can be critical for drug-like characteristics. Pyrrolidin-1-yl-p-tolyl-acetic acid, with its p-tolyl substituent, represents a specific analog within this class, offering a unique combination of steric and electronic properties for further investigation.
Strategic Synthesis: A Two-Step Approach
A robust and logical synthetic strategy for Pyrrolidin-1-yl-p-tolyl-acetic acid involves a two-step sequence starting from the commercially available p-tolylacetic acid. This approach leverages the well-established Hell-Volhard-Zelinsky reaction for α-bromination, followed by a nucleophilic substitution with pyrrolidine.
Visualizing the Synthetic Workflow
Caption: Synthetic route to Pyrrolidin-1-yl-p-tolyl-acetic acid.
Part 1: α-Bromination via Hell-Volhard-Zelinsky Reaction
The initial step involves the α-bromination of p-tolylacetic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is the method of choice for this transformation, as it is specifically designed for the α-halogenation of carboxylic acids[1][2]. The reaction proceeds by first converting the carboxylic acid to an acyl bromide in situ using a catalytic amount of phosphorus tribromide (PBr₃). The acyl bromide then enolizes, and the resulting enol attacks bromine (Br₂) to afford the α-bromo acyl bromide. Subsequent hydrolysis yields the desired α-bromo-p-tolylacetic acid[3][4].
Detailed Experimental Protocol: Synthesis of α-Bromo-p-tolylacetic Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-tolylacetic acid (1 equivalent).
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Reagent Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 equivalents).
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Bromination: Slowly add bromine (Br₂, 1.1 equivalents) to the reaction mixture.
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Reaction Conditions: Heat the mixture to 80-90 °C and maintain it at this temperature until the red color of bromine disappears.
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Work-up: Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo-p-tolylacetic acid. Further purification can be achieved by recrystallization.
Part 2: Nucleophilic Substitution with Pyrrolidine
The second and final step is the nucleophilic substitution of the bromine atom in α-bromo-p-tolylacetic acid with pyrrolidine[5]. This SN2 reaction results in the formation of the target compound, Pyrrolidin-1-yl-p-tolyl-acetic acid. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. An excess of pyrrolidine can serve as both the nucleophile and the base.
Detailed Experimental Protocol: Synthesis of Pyrrolidin-1-yl-p-tolyl-acetic Acid
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Reaction Setup: In a round-bottom flask, dissolve α-bromo-p-tolylacetic acid (1 equivalent) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
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Amine Addition: Add pyrrolidine (2.5-3 equivalents) to the solution. The excess pyrrolidine acts as a base to scavenge the HBr produced.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC).
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Work-up: Remove the solvent under reduced pressure. Add water to the residue and adjust the pH to be slightly acidic (pH 5-6) with a dilute acid (e.g., 1M HCl). This will protonate any remaining pyrrolidine.
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Extraction: Extract the aqueous layer with an organic solvent to remove any non-polar impurities.
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Purification: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 7) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain Pyrrolidin-1-yl-p-tolyl-acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Comprehensive Characterization of Pyrrolidin-1-yl-p-tolyl-acetic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed for this purpose.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₇NO₂[6][7] |
| Molecular Weight | 219.28 g/mol [6][7] |
| CAS Number | 490026-99-8[6][7] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents and aqueous acids/bases |
Spectroscopic Analysis
1. 1H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
The 1H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (ortho to CH) | ~7.3-7.5 | d | 2H |
| Aromatic protons (meta to CH) | ~7.1-7.2 | d | 2H |
| α-proton (CH) | ~3.5-4.0 | s | 1H |
| Pyrrolidine protons (-NCH₂-) | ~2.5-3.0 | m | 4H |
| Pyrrolidine protons (-CH₂CH₂-) | ~1.7-2.0 | m | 4H |
| Methyl protons (-CH₃) | ~2.3 | s | 3H |
| Carboxylic acid proton (-COOH) | ~10-12 | br s | 1H |
2. 13C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carboxylic acid carbonyl (-COOH) | ~175-180 |
| Aromatic quaternary carbon (C-ipso) | ~135-140 |
| Aromatic quaternary carbon (C-CH₃) | ~135-140 |
| Aromatic carbons (-CH=) | ~125-130 |
| α-carbon (-CH-) | ~65-75 |
| Pyrrolidine carbons (-NCH₂-) | ~50-55 |
| Pyrrolidine carbons (-CH₂CH₂-) | ~23-28 |
| Methyl carbon (-CH₃) | ~20-22 |
3. FT-IR Spectroscopy (Fourier-Transform Infrared)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl stretch |
| C=O (Carboxylic acid) | 1700-1730 | Carbonyl stretch |
| C-N (Amine) | 1100-1300 | C-N stretch |
| C-H (Aromatic) | 3000-3100 | Aromatic C-H stretch |
| C-H (Aliphatic) | 2850-2960 | Aliphatic C-H stretch |
4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI), the expected [M+H]⁺ ion would be at m/z 220.13.
Conclusion and Future Perspectives
This guide has outlined a practical and efficient synthetic route for the preparation of Pyrrolidin-1-yl-p-tolyl-acetic acid, a molecule of interest in medicinal chemistry. The proposed two-step synthesis, involving a Hell-Volhard-Zelinsky reaction followed by nucleophilic substitution, is based on well-established and reliable chemical transformations. The detailed characterization plan provides a roadmap for confirming the structure and purity of the synthesized compound.
The availability of a reliable synthetic protocol for Pyrrolidin-1-yl-p-tolyl-acetic acid opens avenues for its incorporation into more complex molecular scaffolds. Researchers in drug discovery can utilize this building block to explore structure-activity relationships and develop novel therapeutic agents. Further studies could focus on the chiral resolution of the racemic product to investigate the biological activities of individual enantiomers.
References
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PubChem. Pyrrolidin-1-yl-p-tolyl-acetic acid. Available from: [Link]
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Wikipedia. Hell–Volhard–Zelinsky halogenation. Available from: [Link]
-
Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available from: [Link]
-
Chemistry LibreTexts. Synthesis of α-Amino Acids. Available from: [Link]
-
Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. Available from: [Link]
Sources
- 1. Provide a synthesis of the following amino acids using a combinat... | Study Prep in Pearson+ [pearson.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemscene.com [chemscene.com]
- 7. Pyrrolidin-1-yl-p-tolyl-acetic acid | C13H17NO2 | CID 24259026 - PubChem [pubchem.ncbi.nlm.nih.gov]
